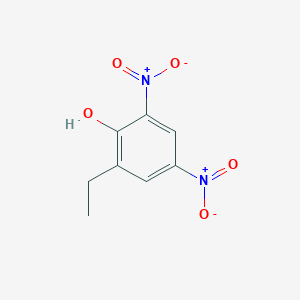

2-Ethyl-4,6-dinitrophenol

Description

Historical Context and Early Chemical Investigations

The study of dinitrophenols dates back to the early 20th century, with initial interest sparked by their industrial applications and observed biological effects. While the most extensively studied isomer is 2,4-dinitrophenol (B41442) (DNP), the broader class of dinitrophenols, including 2-Ethyl-4,6-dinitrophenol, has been a subject of scientific inquiry. Early investigations into dinitrophenols were often linked to their use in the manufacturing of dyes, explosives, and pesticides. nih.govwikipedia.org The French utilized DNP in munitions manufacturing during World War I. nih.gov

The significant metabolic effects of DNP were discovered in the 1930s, leading to its brief and controversial use as a weight-loss drug. researchgate.net This period marked a surge in research on dinitrophenols, although much of the focus remained on the 2,4-isomer. The synthesis and characterization of various dinitrophenol derivatives, including ethylated forms, were part of the broader chemical exploration of this class of compounds. The synthesis of dinitrophenols can be achieved through methods such as the hydrolysis of dinitrochlorobenzene or the nitration of phenol (B47542). wikipedia.org

General Overview within the Dinitrophenol Class

Dinitrophenols are a class of organic compounds characterized by a phenol ring substituted with two nitro (NO₂) groups. drugbank.comhmdb.ca There are six structural isomers of dinitrophenol, each with the nitro groups in different positions on the benzene (B151609) ring. wikipedia.org These compounds are typically yellow crystalline solids. nih.gov

This compound is a specific isomer within this class, featuring an ethyl (-C₂H₅) group at the second position and nitro groups at the fourth and sixth positions of the phenol ring. The presence and position of the alkyl (ethyl) and nitro groups significantly influence the compound's chemical and physical properties, including its acidity, solubility, and reactivity. The general structure of dinitrophenols allows them to act as weak acids and participate in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂O₅ |

| Molecular Weight | 212.16 g/mol |

| Appearance | Yellow solid (typical for dinitrophenols) |

| XlogP | 2.6 |

| Monoisotopic Mass | 212.04332 Da |

This table is populated with data from available chemical databases and typical properties of dinitrophenols. uni.lu

Research Significance and Scope of Scholarly Inquiry

The research significance of this compound and its parent class of compounds is primarily centered on their biological activity as mitochondrial uncouplers. This mechanism involves the transport of protons across the inner mitochondrial membrane, which dissipates the proton gradient required for the synthesis of adenosine (B11128) triphosphate (ATP). nih.gov Consequently, energy from metabolism is released as heat rather than being stored in ATP. nih.gov

Scholarly inquiry into dinitrophenols has explored various areas:

Biochemical Mechanisms: A significant body of research has focused on elucidating the precise mechanism of mitochondrial uncoupling by dinitrophenols. Studies investigate how the structural features of different isomers, including alkyl-substituted ones like this compound, affect their uncoupling efficiency.

Organic Synthesis: Dinitrophenols serve as intermediates in the synthesis of other organic compounds. For instance, they have been used in the creation of dyes and pigments. ontosight.ai Research in this area explores new synthetic routes and reactions involving dinitrophenol derivatives. researchgate.netresearchgate.net

Environmental Science: Due to their use as pesticides and their presence in industrial wastewater, the environmental fate and detection of dinitrophenols are areas of active research. Studies focus on their biodegradation and the development of sensitive methods for their detection in environmental samples. cdc.gov

Potential Therapeutic Applications: Despite the historical issues with 2,4-DNP, research continues to explore the potential of controlled-release formulations and derivatives of dinitrophenols for treating metabolic disorders. google.com The focus is on harnessing the energy expenditure effects while mitigating toxicity.

While much of the historical and contemporary research has concentrated on 2,4-dinitrophenol, the study of other isomers like this compound contributes to a broader understanding of the structure-activity relationships within this important class of chemical compounds.

Structure

3D Structure

Properties

CAS No. |

4099-71-2 |

|---|---|

Molecular Formula |

C8H8N2O5 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

2-ethyl-4,6-dinitrophenol |

InChI |

InChI=1S/C8H8N2O5/c1-2-5-3-6(9(12)13)4-7(8(5)11)10(14)15/h3-4,11H,2H2,1H3 |

InChI Key |

SYWMIOFIFBKHTK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Synthesis and Chemical Transformations of 2 Ethyl 4,6 Dinitrophenol and Analogous Compounds

Synthetic Methodologies and Reaction Pathways

The synthesis of 2-Ethyl-4,6-dinitrophenol is primarily achieved through the nitration of 2-ethylphenol (B104991). This electrophilic aromatic substitution reaction typically utilizes a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and ethyl substituents on the aromatic ring. While various nitrating agents and conditions have been explored for the nitration of phenols, the goal is often to control the degree of nitration and the isomeric distribution of the products. ijcce.ac.irdergipark.org.trnih.gov For instance, studies on the nitration of phenol (B47542) itself have shown that the ratio of ortho to para isomers can be influenced by the choice of solvent and nitrating agent. ijcce.ac.ir In the case of 2-ethylphenol, the presence of the ethyl group introduces steric considerations that influence the position of nitration.

The mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric acid, facilitated by the strong acid catalyst (sulfuric acid). The electron-donating hydroxyl and ethyl groups activate the aromatic ring towards electrophilic attack, directing the incoming nitronium ion to the ortho and para positions. The initial nitration is expected to favor the less sterically hindered para position, followed by a second nitration at one of the remaining activated positions. The exothermic nature of nitration reactions necessitates careful temperature control to prevent over-nitration and the formation of potentially explosive byproducts like picric acid. reddit.com

The functional groups of this compound, the hydroxyl and nitro groups, are key to its derivatization. The phenolic hydroxyl group can be converted to an ether or an ester. For example, the synthesis of 4-amino-2,6-dinitrophenol (B106971) (isopicramic acid) from p-acetaminophenol involves the deacetylation of an intermediate, which is analogous to the hydrolysis of an ester or amide linkage. sciencemadness.org

Derivatization can also be used for analytical purposes. For instance, dinitrophenol derivatives are utilized in the assay of protease activity by reacting 2,4-dinitrofluorobenzene (DNFB) with the amino groups of proteolytic products. nih.gov Similarly, carbonyl compounds can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) for detection and quantification. researchgate.net The amino-substituted derivative of this compound, 2-amino-4,6-dinitrophenol (B181620) (picramic acid), is an important intermediate in various syntheses and can be detected via derivatization to its O-acetyl derivative for gas chromatography-mass spectrometry analysis. doaj.org

Fundamental Chemical Reactivity

Aromatic rings bearing strongly electron-withdrawing groups, such as nitro groups, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.netnih.gov The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. wikipedia.orgnih.gov While this compound itself does not have a typical leaving group for SNAr, its chlorinated analogue, 1-chloro-2,4-dinitrobenzene, readily undergoes this reaction. researchgate.netyoutube.com The reactivity in SNAr reactions is also influenced by the nature of the leaving group and the solvent. researchgate.netsemanticscholar.org

The reduction of nitro groups is a significant transformation in the chemistry of nitroaromatic compounds, leading to the formation of amines, hydroxylamines, or other reduced species. nih.govwikipedia.org A variety of reagents can be employed for this purpose, and the choice of reagent can sometimes allow for selective reduction of one nitro group in a polynitrated compound. stackexchange.comechemi.comscispace.com

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.org

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing nitro groups to amines. scispace.com

Other Reducing Agents: Sodium hydrosulfite and zinc in aqueous ammonium (B1175870) chloride are also used for the reduction of nitro compounds. wikipedia.org

In dinitro- and trinitrophenols, a nitro group ortho to the hydroxyl group is often preferentially reduced. stackexchange.comechemi.com The reduction of both nitro groups in this compound would yield 2-ethyl-4,6-diaminophenol. The metabolism of dinitrophenols in biological systems also involves the reduction of the nitro groups. wikipedia.org

Interactive Data Tables

Below are interactive tables summarizing the chemical compounds and reactions discussed in this article.

Table 1: Chemical Compounds Mentioned You can sort the table by clicking on the column headers.

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₈H₈N₂O₅ |

| 2-ethylphenol | C₈H₁₀O |

| Nitric acid | HNO₃ |

| Sulfuric acid | H₂SO₄ |

| 2,4-dinitrophenol (B41442) | C₆H₄N₂O₅ |

| Picric acid | C₆H₃N₃O₇ |

| 4-amino-2,6-dinitrophenol (isopicramic acid) | C₆H₅N₃O₅ |

| p-acetaminophenol | C₈H₉NO₂ |

| 2,4-dinitrofluorobenzene (DNFB) | C₆H₃FN₂O₄ |

| 2,4-dinitrophenylhydrazine (DNPH) | C₆H₆N₄O₄ |

| 2-amino-4,6-dinitrophenol (picramic acid) | C₆H₅N₃O₅ |

| 1-chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ |

| Sodium hydroxide | NaOH |

| 2-ethyl-4,6-diaminophenol | C₈H₁₂N₂O |

| Palladium on carbon (Pd/C) | Pd/C |

| Raney nickel | Ni-Al |

| Tin | Sn |

| Iron | Fe |

| Hydrochloric acid | HCl |

| Sodium hydrosulfite | Na₂S₂O₄ |

| Zinc | Zn |

Table 2: Summary of Key Reactions Filter the table by reaction type using the dropdown menu.

| Reactant(s) | Reagent(s)/Catalyst(s) | Product(s) | Reaction Type |

|---|---|---|---|

| 2-ethylphenol | Nitric acid, Sulfuric acid | This compound | Nitration |

| 2,4-dinitrochlorobenzene | Sodium hydroxide | 2,4-dinitrophenol | Nucleophilic Aromatic Substitution |

| Nitroarenes | H₂ / Pd/C or Raney Ni | Anilines | Catalytic Hydrogenation |

| Nitroarenes | Fe / HCl or Sn / HCl | Anilines | Metal-Acid Reduction |

| Aromatic amines | 2,4-dinitrofluorobenzene | Dinitrophenyl derivatives | Derivatization |

Oxidation Reactions and Oxidative Potentials

The oxidation of dinitrophenols can proceed through various mechanisms, including electrochemical and enzymatic pathways. These processes are of significant interest for environmental remediation and understanding the biological fate of these compounds.

Electrochemical studies on 2,4-dinitrophenol (2,4-DNP) have demonstrated its susceptibility to oxidation. At a hydroxylapatite-modified glassy carbon electrode, 2,4-DNP exhibits an oxidation peak, indicating that it can be electrochemically degraded. researchgate.net The oxidation peak current of 2,4-DNP increases at the modified electrode compared to a bare one, suggesting that the hydroxylapatite surface enhances the electrochemical oxidation process. researchgate.net This method has been developed for the sensitive determination of 2,4-DNP in water samples. researchgate.net The oxidation of 2,4-DNP in this system is irreversible, with the oxidation peak potential occurring at approximately 1.255 V after an accumulation period. researchgate.net The proposed mechanism involves the oxidation of the hydroxyl group on the phenol ring.

Enzymatic oxidation represents a key pathway for the biodegradation of dinitrophenols. Laccase, a multi-copper containing oxidase enzyme, has been shown to effectively degrade 2,4-DNP. nih.gov When immobilized on nano-porous silica (B1680970) beads, laccase demonstrated a high degradation efficiency of 91% for 2,4-DNP within 12 hours under optimal conditions (pH 5 and 40°C). nih.gov The degradation kinetics of this enzymatic process follow the Michaelis-Menten model, with a maximum reaction velocity (Vmax) between 0.25–0.38 μmoles/min and a Michaelis constant (Km) in the range of 0.13–0.017 mM. nih.gov This enzymatic degradation is an oxidative process where the laccase catalyzes the oxidation of the phenolic substrate.

Table 1: Electrochemical Oxidation Data for 2,4-Dinitrophenol

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Oxidation Peak Potential | ~1.255 V | Hydroxylapatite-modified glassy carbon electrode, after 330s accumulation | researchgate.net |

| Detection Limit | 7.5 × 10⁻⁷ M | (S/N = 3) | researchgate.net |

| Linear Range | 2.0 × 10⁻⁶ to 6.0 × 10⁻⁴ M | - | researchgate.net |

Photochemical Rearrangements and Photodegradation Processes

The photochemical behavior of dinitrophenols is a critical area of study, particularly for understanding their environmental fate and developing degradation technologies. Research has largely focused on the photodegradation of these compounds, which involves a series of complex reactions rather than simple photochemical rearrangements.

Photocatalytic degradation has emerged as a promising method for the removal of dinitrophenols from water. This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or bismuth vanadate (B1173111) (BiVO₄), which, upon irradiation with light, generates highly reactive oxygen species that degrade the pollutant.

Studies on the solar photocatalytic degradation of 2,4-DNP using nanosized TiO₂ particles have shown significant removal efficiency. researchgate.netnih.gov Under optimal conditions of pH 8, a 70% removal of 2,4-DNP was achieved within 7 hours of irradiation. researchgate.netnih.gov The degradation process is driven by the generation of hydroxyl radicals (•OH), which are powerful oxidizing agents. researchgate.net The efficiency of photodegradation can be influenced by factors such as light intensity and pH. researchgate.netnih.gov

Similarly, visible-light-active monoclinic BiVO₄ has been successfully used as a photocatalyst for the degradation of both 2,4-dinitrophenol and 2,4,6-trinitrophenol. researchgate.net The presence of hydrogen peroxide (H₂O₂) can have a synergistic effect, enhancing the degradation rate. researchgate.net Photoluminescence studies have confirmed the formation of hydroxyl radicals during the irradiation process. researchgate.net The ease of photodegradation was found to be greater for 2,4-DNP compared to 2,4,6-trinitrophenol under the same conditions. researchgate.net

The photodegradation of 2,4-DNP in the presence of zinc ferrite (B1171679) (ZnFe₂O₄) has revealed an unusual photohydrolysis of the aromatic ring. researchgate.net This process leads to the formation of new compounds, such as 6-hydroxy-3,5-dinitrohexa-2,4-dienal and 4,6-dinitrocyclohexa-3,5-diene-1,3-diol, which are nonaromatic derivatives and considered less hazardous. researchgate.net This indicates that photodegradation can proceed through pathways that break the aromaticity of the parent compound. researchgate.net

Investigations into the photocatalytic activity of zirconium and cerium co-doped mesoporous TiO₂ have also shown high efficiency for the degradation of 2,4-DNP under visible light. deswater.com The doping of TiO₂ with these metal ions enhances visible light absorption and promotes the generation of hydroxyl and superoxide (B77818) radicals (O₂•⁻), which are the primary species responsible for the degradation of the organic pollutant. deswater.com

While the term "photochemical rearrangement" in the classical sense (e.g., Fries or photo-Fries rearrangement) is not prominently reported for dinitrophenols in the context of these degradation studies, the formation of various intermediates and final degradation products involves a complex series of bond-breaking and bond-forming events initiated by light. The initial steps likely involve the excitation of the dinitrophenol molecule, followed by attack from photogenerated reactive species, leading to the breakdown of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic nitrates.

Table 2: Photocatalytic Degradation of Dinitrophenol Analogs

| Compound | Photocatalyst | Light Source | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenol | Nanosized TiO₂ | Solar | 70% removal in 7 hours at pH 8. researchgate.netnih.gov | researchgate.netnih.gov |

| 2,4-Dinitrophenol | Monoclinic BiVO₄ | Visible Light | Complete degradation; synergistic effect with H₂O₂. researchgate.net | researchgate.net |

| 2,4-Dinitrophenol | Zinc Ferrite (ZnFe₂O₄) | Not specified | Photohydrolysis of aromatic ring to form nonaromatic derivatives. researchgate.net | researchgate.net |

| 2,4-Dinitrophenol | Zr and Ce co-doped TiO₂ | Visible Light | High degradation efficiency due to enhanced radical formation. deswater.com | deswater.com |

| 2,4,6-Trinitrophenol | Monoclinic BiVO₄ | Visible Light | Slower degradation compared to 2,4-DNP. researchgate.net | researchgate.net |

Analytical Methodologies for 2 Ethyl 4,6 Dinitrophenol

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of 2-Ethyl-4,6-dinitrophenol, allowing for its separation from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most prevalent techniques.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of dinitrophenols. For this compound, reversed-phase HPLC is typically the method of choice. A C18 column is commonly employed as the stationary phase, offering effective separation based on the compound's hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with the addition of an acid like formic or phosphoric acid to ensure the analyte is in its protonated form, which enhances retention and improves peak shape.

Ultra-high-performance liquid chromatography (UPLC), which utilizes columns with smaller particle sizes, offers faster analysis times and higher resolution compared to traditional HPLC. When coupled with mass spectrometry (LC-MS or UPLC-MS), this technique provides not only retention time data but also mass-to-charge ratio information, which significantly enhances the specificity and confidence of identification. In LC-MS analysis of dinitrophenols, electrospray ionization (ESI) in negative ion mode is often utilized, as the phenolic proton is readily lost to form the [M-H]⁻ ion.

Table 1: Illustrative HPLC and UPLC-MS/MS Parameters for Dinitrophenol Analysis

| Parameter | HPLC | UPLC-MS/MS |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV-Vis (e.g., 254 nm) | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | - | ESI Negative |

| Monitored Transition | - | m/z 211 -> [fragment ions] (for ethyl-dinitrophenol) |

Note: This table presents typical parameters; optimization is necessary for specific applications.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of this compound. Due to the polar and relatively non-volatile nature of phenols, derivatization is often required prior to GC analysis to improve chromatographic behavior and thermal stability. A common derivatization technique is methylation, which converts the phenolic hydroxyl group into a less polar ether.

The derivatized this compound can then be separated on a non-polar or semi-polar capillary column. The mass spectrometer provides detailed structural information through the fragmentation pattern of the analyte upon electron ionization. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification.

For complex samples containing isomers of dinitrophenols, advanced separation techniques like ion mobility spectrometry (IMS) can provide an additional dimension of separation. IMS separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it can differentiate between isomers that may have identical mass-to-charge ratios and similar retention times in chromatography. This technique is particularly useful for distinguishing between different positional isomers of ethyl-dinitrophenol.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized for the characterization of this compound.

In the ¹H NMR spectrum, the ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling between them. The aromatic protons would appear as distinct signals in the downfield region of the spectrum, with their chemical shifts and coupling patterns providing information about their positions on the benzene (B151609) ring. The phenolic hydroxyl proton would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl and ethyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | ~1.2 | ~15 |

| CH₂ (ethyl) | ~2.7 | ~25 |

| Aromatic CH | 8.0 - 8.5 | 120 - 150 |

| C-OH | - | ~155 |

| C-NO₂ | - | 135 - 150 |

| C-Ethyl | - | ~130 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key vibrational bands would include the O-H stretching of the hydroxyl group, which is often broad due to hydrogen bonding. The aromatic C-H stretching vibrations appear at higher wavenumbers, while the C=C stretching vibrations of the benzene ring are observed in the 1600-1450 cm⁻¹ region. The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the two nitro (NO₂) groups, which are powerful indicators of their presence. The C-H bending vibrations of the ethyl group would also be present in the fingerprint region.

Table 3: Expected FTIR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3600 (broad) | O-H stretch (hydroxyl) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch (ethyl) |

| 1600-1620 | Aromatic C=C stretch |

| 1520-1560 | Asymmetric NO₂ stretch |

| 1340-1380 | Symmetric NO₂ stretch |

Note: These are expected ranges for the vibrational modes.

Based on a comprehensive search of available scientific literature, there is a significant lack of specific published data on the analytical methodologies for the chemical compound This compound . Research and documented analytical methods predominantly focus on more common isomers, such as 2,4-dinitrophenol (B41442) (DNP) and 2,6-dinitrophenol, or other nitrophenolic compounds.

Due to the scarcity of information specifically pertaining to this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline on its mass spectrometry, UV-Visible spectroscopy, electrochemical detection, and integrated analytical systems.

Providing information on related but distinct compounds would not align with the specific focus of the request. Therefore, the detailed sections on the analytical methodologies for this compound cannot be generated at this time.

Environmental Processes and Biogeochemical Cycling of 2 Ethyl 4,6 Dinitrophenol

Environmental Occurrence and Distribution Mechanisms

Detailed information regarding the environmental occurrence and specific distribution mechanisms of 2-Ethyl-4,6-dinitrophenol is not present in the currently available scientific literature. The behavior of dinitrophenols in the environment is generally influenced by their physicochemical properties, but specific data for the 2-ethyl isomer is lacking. nih.gov

Atmospheric Transport and Deposition

There is no specific research available on the atmospheric transport and deposition of this compound. For dinitrophenol compounds in general, atmospheric fate is influenced by factors such as vapor pressure and their tendency to adsorb to particulate matter. nih.gov However, without specific data on the physical and chemical properties of this compound, its potential for long-range atmospheric transport and subsequent wet or dry deposition cannot be accurately assessed.

Aquatic System Dynamics and Water Contamination

Specific studies on the dynamics of this compound in aquatic systems and instances of water contamination are not documented in the reviewed literature. The behavior of phenolic compounds in water is typically governed by their water solubility, potential for volatilization, and interactions with sediment and aquatic organisms. nih.gov The extent to which this compound might contaminate and persist in aquatic environments remains uncharacterized.

Soil Mobility, Leaching, and Adsorption Phenomena

There is a lack of specific data on the soil mobility, leaching potential, and adsorption characteristics of this compound. The movement of dinitrophenols in soil is generally dependent on soil properties such as pH, organic carbon content, and clay content, which affect their adsorption to soil particles. nih.gov The presence of an ethyl group on the phenol (B47542) ring would likely influence its interaction with soil matrices, but without experimental data, its specific behavior cannot be determined. The adsorption of substituted phenols can be influenced by the nature and number of substituent groups on the benzene (B151609) ring. scielo.org.bo

Abiotic Degradation Pathways

Detailed studies on the abiotic degradation pathways of this compound are not available. The primary abiotic degradation processes for many organic pollutants in the environment include photolysis and chemical hydrolysis.

Photolytic Transformations and Quantum Yields

No specific information on the photolytic transformations or quantum yields for this compound has been found. The rate of photodegradation of phenolic compounds in the environment can be influenced by the presence of other substances that act as photosensitizers. mdpi.com The structure of the molecule, including the position and nature of substituent groups, plays a crucial role in its susceptibility to photodegradation. For some substituted phenols, precursors with electron-donating groups exhibit higher reactivity. mdpi.com

Chemical Hydrolysis

There is no available data on the chemical hydrolysis of this compound. The susceptibility of a dinitrophenol compound to hydrolysis under typical environmental conditions (i.e., varying pH levels in water and soil) would be a key factor in its environmental persistence. For some related compounds like 2,4-dinitroanisole, hydrolysis under environmental conditions has been found to be insignificant. nih.gov

Due to the lack of specific research findings for this compound, no data tables can be generated.

Sorption and Environmental Matrix Interactions

The mobility and bioavailability of dinitrophenols in the environment are significantly controlled by their interaction with soil and sediment matrices. Sorption, the process of adhering to a solid surface, is a key factor determining whether the compound remains in the water column or partitions to solid phases. nih.gov The extent of sorption for dinitrophenols is dependent on several physicochemical properties of the environmental matrix. nih.gov

Key factors influencing the sorption of dinitrophenols include the organic carbon content, clay content, and pH of the soil or sediment. nih.gov An increase in the amount of clay and organic carbon generally leads to increased sorption. nih.gov The pH of the surrounding medium plays a critical role; a lower pH increases the concentration of the non-ionized form of the dinitrophenol molecule. nih.gov This un-ionized form is more readily adsorbed to soil and sediment particles compared to its ionized counterpart, which is more prevalent at neutral or higher pH levels. nih.gov Consequently, in acidic natural waters or soils with high organic matter and clay content, significant sorption and subsequent transport of dinitrophenols from water to suspended solids and sediment are expected. nih.gov

Table 1: Factors Influencing Sorption of Dinitrophenols

| Environmental Factor | Effect on Sorption | Mechanism |

|---|---|---|

| pH | Decreasing pH increases sorption | Lower pH favors the less soluble, non-ionized form of the molecule, which adsorbs more readily to surfaces. nih.gov |

| Organic Carbon Content | Increasing organic carbon increases sorption | Hydrophobic interactions between the dinitrophenol molecule and organic matter enhance partitioning from water to the solid phase. nih.gov |

| Clay Content | Increasing clay content increases sorption | Surface interactions and potential for cation exchange with clay minerals contribute to the binding of the compound. nih.gov |

Biotic Degradation Pathways

Biodegradation is considered the most significant process for the removal of dinitrophenols from soil and water environments. nih.gov Microbial communities in both aerobic and anaerobic settings have demonstrated the capacity to transform and mineralize these compounds. nih.gov

Microbial Metabolism of Dinitrophenols in Aerobic Systems

Under aerobic conditions, where oxygen is present, microorganisms utilize several enzymatic strategies to break down the stable aromatic ring of dinitrophenols. This process often requires an adaptation period for the microbial consortia and is most effective when the concentration of the dinitrophenol is below toxic levels (approximately 10–20 mg/L for 2,4-DNP). nih.gov

The initial attack on the dinitrophenol molecule in aerobic pathways is often catalyzed by oxygenase enzymes, which incorporate oxygen atoms into the substrate. mdpi.com These enzymes can be broadly classified as monooxygenases and dioxygenases. mdpi.com

Monooxygenases incorporate one atom of molecular oxygen (O₂) into the aromatic ring, typically resulting in hydroxylation (the addition of a hydroxyl, -OH, group). mdpi.com For example, in the degradation of p-nitrophenol, a monooxygenase catalyzes the initial hydroxylation to produce 4-nitrocatechol. nih.govasm.org This hydroxylation makes the ring more susceptible to further enzymatic attack and can facilitate the subsequent removal of nitro groups. nih.govasm.org

Dioxygenases incorporate both atoms of molecular oxygen into the substrate. mdpi.com This can lead to the displacement of a nitro group and the formation of a catechol derivative. nih.gov For instance, the degradation pathway for 2,4-dinitrotoluene (B133949) (DNT) is initiated by a dioxygenase that forms 4-methyl-5-nitrocatechol (B15798) with the release of a nitrite (B80452) ion. nih.gov A similar mechanism, involving a dioxygenase attack to displace a nitro group, has been suggested for the degradation of 2,6-dinitrophenol. nih.govasm.org

These initial oxidative steps are crucial as they destabilize the aromatic ring, preparing it for cleavage. mdpi.com

An alternative or complementary pathway to oxidative attack is the reduction of the nitro groups (-NO₂). This process is catalyzed by a class of enzymes known as nitroreductases. oup.comoup.com These are typically flavoenzymes that use NAD(P)H as a reducing agent to catalyze the stepwise reduction of a nitro group to an amino group (-NH₂). oup.comnih.govnih.gov

The reduction proceeds through highly reactive intermediates. The process involves a six-electron reduction and can be summarized as follows:

Nitro Group (R-NO₂): The initial substrate.

Nitroso Intermediate (R-NO): Formed by the addition of two electrons. This intermediate is usually not observed as it is rapidly reduced further. oup.com

Hydroxylamino Intermediate (R-NHOH): Formed by the addition of another two electrons. In many cases, this can be the end product of the enzymatic reaction. oup.com

Amino Group (R-NH₂): The final product, formed by the addition of the final two electrons. nih.govnih.gov

Bacterial nitroreductases are classified into two main types:

Type I (Oxygen-Insensitive): These enzymes catalyze the reduction by adding pairs of electrons and are not affected by the presence of oxygen. oup.comoup.com

Type II (Oxygen-Sensitive): These enzymes add one electron at a time, forming a nitro anion radical. In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the original nitroaromatic compound in a "futile cycle." oup.com

The conversion of toxic nitroaromatic compounds to less toxic amino derivatives is a key detoxification step in many microbial degradation pathways. oup.com

Table 2: Stepwise Reduction of a Nitro Group by Nitroreductases

| Step | Functional Group | Chemical Formula | Description |

|---|---|---|---|

| 1 | Nitro | R-NO₂ | Initial state of the substituent on the aromatic ring. |

| 2 | Nitroso | R-NO | A highly reactive intermediate formed by a two-electron reduction. oup.comnih.gov |

| 3 | Hydroxylamino | R-NHOH | A more stable intermediate formed by a further two-electron reduction. oup.comnih.gov |

| 4 | Amino | R-NH₂ | The final product of the six-electron reduction. oup.comnih.gov |

Following the initial modifications by oxygenases or reductases, the aromatic ring is sufficiently destabilized to be cleaved. Ring cleavage is a definitive step in biodegradation, converting the cyclic aromatic structure into linear aliphatic compounds. nih.gov These aliphatic intermediates can then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to their complete mineralization into carbon dioxide, water, and inorganic ions. nih.gov

Different enzymatic strategies for ring cleavage have been identified for dinitrophenols and related compounds. In the degradation of 2,4,6-trinitrophenol (picric acid) by Nocardioides simplex, the pathway proceeds through the formation of a dihydride Meisenheimer complex of 2,4-dinitrophenol (B41442), which is then converted to 2,4-dinitrocyclohexanone. nih.gov A hydrolase enzyme then cleaves this cyclic ketone hydrolytically to yield the linear compound 4,6-dinitrohexanoate. nih.govnih.gov In other pathways, such as the degradation of 2,6-dinitrotoluene, an extradiol ring cleavage dioxygenase is responsible for opening the aromatic ring of the catechol intermediate. nih.gov

Microbial Metabolism of Dinitrophenols in Anaerobic Systems

In the absence of oxygen, microbial degradation of dinitrophenols proceeds through different metabolic routes. The primary mechanism observed under anaerobic conditions is the reduction of the nitro groups to amino groups, similar to the nitroreductase activity seen in aerobic systems. nih.gov This reductive pathway is a critical first step in the anaerobic transformation of these compounds.

For example, the sulfate-reducing bacterium Desulfovibrio sp. has been shown to reduce the nitro groups of 2,4-DNP to amino groups. nih.gov In some cases, this can be followed by reductive deamination, where the amino group is removed, leaving the phenol structure intact. nih.gov

The efficiency of anaerobic degradation can be influenced by the concentration of the dinitrophenol and the presence of co-substrates. At lower concentrations (≤20 mg/L), 2,4-DNP shows little inhibitory effect on methanogenic sludge. nih.gov However, at higher concentrations (>100 mg/L), a significant adaptation period may be required before biodegradation commences. nih.gov Studies using glucose as a co-substrate have shown that anaerobic bacteria can degrade 2,4-DNP and glucose simultaneously, although high concentrations of 2,4-DNP can inhibit the degradation of the co-substrate. nih.gov The rate of 2,4-DNP degradation under these conditions increases with its initial concentration up to a certain point, after which substrate inhibition occurs. nih.gov Under denitrifying conditions, enriched anaerobic cultures can utilize 2,4-dinitrophenol as a sole electron donor and nitrate (B79036) as an electron acceptor, achieving high removal efficiencies for both pollutants. researchgate.net

Characterization of Key Microorganism Genera and Consortia Involved in Degradation

The biodegradation of this compound is accomplished by a variety of microorganisms, with research often focusing on analogous alkylated dinitrophenols such as dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) and 4,6-dinitro-o-cresol (B1670846) (DNOC) to understand the metabolic capabilities of environmental isolates. Both pure cultures and microbial consortia have demonstrated the ability to break down these recalcitrant compounds.

Under anaerobic conditions, members of the genus Clostridium have been identified as key players in the degradation of alkylated dinitrophenols. For instance, Clostridium bifermentans has been shown to effectively degrade dinoseb through cometabolism, where the bacterium utilizes another fermentable carbon source for growth while fortuitously degrading the dinitrophenol compound. nih.gov This process leads to the complete breakdown of the aromatic structure without the accumulation of toxic intermediates. nih.gov Anaerobic microbial consortia, often found in contaminated soils and sediments, can also completely degrade dinoseb, particularly under highly reducing conditions. asm.orgresearchgate.net

Aerobic degradation of related alkylated dinitrophenols has been attributed to bacteria from the genus Pseudomonas. Strains such as Pseudomonas aeruginosa and Pseudomonas putida have been identified as capable of degrading dinoseb. canada.ca For DNOC, mixed microbial cultures isolated from pesticide-contaminated soils have demonstrated the ability to utilize it as a sole source of carbon, nitrogen, and energy. nih.gov Within these consortia, Pseudomonas species are often implicated in the initial stages of degradation. cdc.gov

The following table summarizes key microorganism genera and consortia involved in the degradation of structurally similar alkylated dinitrophenols.

| Microorganism/Consortium | Compound Degraded | Metabolic Condition | Key Findings |

|---|---|---|---|

| Clostridium bifermentans | Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Anaerobic (Cometabolism) | Complete degradation with no accumulation of aromatic intermediates. nih.gov |

| Pseudomonas aeruginosa | Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Aerobic | Identified as a dinoseb-degrading organism. canada.ca |

| Pseudomonas putida | Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Aerobic | Capable of degrading dinoseb. canada.ca |

| Mixed microbial culture (including Pseudomonas sp.) | 4,6-dinitro-o-cresol (DNOC) | Aerobic | Utilization of DNOC as a sole carbon, nitrogen, and energy source. nih.govcdc.gov |

| Anaerobic microbial consortium | Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Anaerobic | Complete degradation under highly reducing conditions. asm.orgresearchgate.net |

Identification and Analysis of Degradation Intermediates and Metabolites

The biodegradation of this compound and related alkylated dinitrophenols proceeds through a series of intermediate compounds, the identification of which is crucial for elucidating the metabolic pathways. The degradation mechanisms typically involve the reduction of the nitro groups and subsequent modifications to the aromatic ring.

Under anaerobic conditions, the degradation pathway of dinoseb by Clostridium bifermentans involves the reduction of the nitro groups to amino groups. nih.gov This is a common initial step in the anaerobic breakdown of nitroaromatic compounds. Subsequent reactions can lead to the replacement of these amino groups with hydroxyl groups, forming aminophenols and dihydroxylated derivatives. nih.gov Ultimately, under favorable conditions, the aromatic ring is cleaved, leading to complete mineralization. nih.gov

In aerobic pathways, the degradation of DNOC by Pseudomonas species and mixed microbial cultures also involves the reduction of a nitro group as an initial step. cdc.gov Key identified metabolites include 6-amino-4-nitro-o-cresol, which indicates the reduction of one of the two nitro groups. cdc.gov Further degradation can proceed through the formation of catechols, such as 2-methyl-6-nitro-catechol, which are then susceptible to ring cleavage. cdc.gov Another proposed mechanism involves the successive replacement of nitro groups with hydroxyl groups, leading to the formation of trihydroxytoluene. cdc.gov

The table below details the identified degradation intermediates and metabolites for structurally similar alkylated dinitrophenols.

| Original Compound | Microorganism/Condition | Identified Intermediates/Metabolites | Metabolic Pathway Step |

|---|---|---|---|

| Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Anaerobic enrichment culture | Amino derivatives | Reduction of nitro groups. nih.gov |

| Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Anaerobic enrichment culture | Hydroxylated derivatives | Replacement of amino groups with hydroxyl groups. nih.gov |

| 4,6-dinitro-o-cresol (DNOC) | Pseudomonas sp. / Mixed culture | 6-amino-4-nitro-o-cresol | Reduction of one nitro group. cdc.gov |

| 4,6-dinitro-o-cresol (DNOC) | Pseudomonas sp. / Mixed culture | 6-acetamido-4-nitro-o-cresol | Acetylation of the amino group. cdc.gov |

| 4,6-dinitro-o-cresol (DNOC) | Pseudomonas sp. / Mixed culture | 2-methyl-6-nitro-catechol | Hydroxylation of the aromatic ring. cdc.gov |

| 4,6-dinitro-o-cresol (DNOC) | Pseudomonas sp. / Mixed culture | 2,3,5-trihydroxytoluene | Successive replacement of nitro groups with hydroxyl groups. cdc.gov |

Theoretical and Computational Studies on 2 Ethyl 4,6 Dinitrophenol

Quantum Chemical Calculations (Density Functional Theory, Molecular Orbital Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Molecular Orbital (MO) theory are powerful tools for elucidating electronic structure, reactivity, and spectroscopic characteristics.

The electronic structure of 2-Ethyl-4,6-dinitrophenol is dictated by the interplay of its functional groups: the electron-donating hydroxyl (-OH) and ethyl (-C2H5) groups, and the strongly electron-withdrawing nitro (-NO2) groups. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G, are employed to model this complex electronic environment.

Frontier Molecular Orbital (FMO) Theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital is associated with the molecule's ability to donate electrons, indicating its nucleophilicity or basicity. youtube.com For this compound, the HOMO is expected to be localized primarily on the phenoxide oxygen and the aromatic ring, with some contribution from the ethyl group.

LUMO: This orbital relates to the molecule's ability to accept electrons, highlighting its electrophilicity. youtube.com The LUMO is anticipated to be distributed over the nitro groups and the π-system of the benzene (B151609) ring, a common feature in nitroaromatic compounds. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. Computational studies on related dinitrophenols confirm that the nitro groups significantly lower the LUMO energy, reducing the gap and enhancing the molecule's electrophilic character. researchgate.net

Table 1: Hypothetical Frontier Orbital Properties for this compound Calculated via DFT

| Orbital | Calculated Energy (eV) | Primary Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | -7.85 | Phenolic Ring, Oxygen Atom | Site of Nucleophilic Attack/Proton Abstraction |

| LUMO | -3.90 | Nitro Groups, Aromatic Ring | Site of Electrophilic Attack/Electron Acceptance |

| HOMO-LUMO Gap (ΔE) | 3.95 | - | Indicator of Chemical Reactivity and Stability |

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms, energetics, and kinetics.

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the "activated complex" or transition state—the highest energy point along the minimum energy reaction path. wikipedia.orgox.ac.uk DFT calculations can precisely locate the geometry of these transition states and calculate their energies.

For this compound, a key reaction of interest is thermal decomposition. Studies on similar energetic materials like nitrobenzene (B124822) and other C-nitro compounds show that decomposition can proceed through several pathways, including C–NO2 bond homolysis or nitro-nitrite isomerization. acs.orgresearchgate.netresearchgate.net

By calculating the Bond Dissociation Enthalpies (BDEs), the weakest bond in the molecule can be identified, which is often the "trigger bond" for decomposition. For many nitroaromatics, the C–NO2 bond is this trigger point. researchgate.net Computational models can determine the activation energy (Ea) for such processes, providing insight into the compound's thermal stability.

Table 2: Illustrative Calculated Energetic Properties for a Hypothetical Decomposition Pathway

| Parameter | Description | Hypothetical Calculated Value (kJ/mol) |

|---|---|---|

| ΔHreaction | Enthalpy change for the overall reaction | -250 (Exothermic) |

| Ea (forward) | Activation energy for the forward reaction (decomposition) | 150 |

| Ea (reverse) | Activation energy for the reverse reaction (recombination) | 400 |

| BDE (C–NO2) | Bond Dissociation Enthalpy for the Carbon-Nitro bond | 290 |

DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman), which serve as molecular fingerprints. Theoretical spectra can aid in the assignment of experimental bands to specific molecular motions.

Studies on 2,4-dinitrophenol (B41442) and 2-nitrophenol (B165410) have demonstrated that DFT methods, such as B3LYP, can accurately reproduce experimental FT-IR and FT-Raman spectra. researchgate.netlongdom.org These studies show characteristic vibrational modes for the -OH, -NO2, and aromatic C-H groups.

For this compound, calculations would predict:

O-H Stretching: A band significantly shifted to a lower wavenumber due to strong intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group.

N-O Stretching: Symmetric and asymmetric stretching modes for the two nitro groups, which are powerful bands in the IR spectrum. nih.gov

C-H Stretching: Aromatic and aliphatic (from the ethyl group) C-H stretching vibrations.

Ring Vibrations: C=C stretching modes within the aromatic ring.

The predicted spectrum for this compound would be similar to that of 2,4-dinitrophenol but with additional peaks corresponding to the vibrations of the ethyl group (e.g., CH3 and CH2 stretching and bending modes). researchgate.netscifiniti.com

Table 3: Representative Predicted Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Expected Frequency Range (cm-1) | Key Characteristics |

|---|---|---|

| O-H Stretch (H-bonded) | 3100 - 3250 | Broad, indicative of strong intramolecular H-bond |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of ethyl group CH2 and CH3 |

| NO2 Asymmetric Stretch | 1520 - 1560 | Very strong intensity in IR |

| NO2 Symmetric Stretch | 1330 - 1360 | Very strong intensity in IR |

| C=C Ring Stretch | 1450 - 1600 | Multiple bands of variable intensity |

Molecular Modeling and Simulation

While quantum mechanics excels at describing the properties of single molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in bulk (e.g., in solution or as a solid) and their interactions with other molecules or surfaces.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. researchgate.netnih.gov An MD simulation of this compound, for instance in an aqueous solution, would reveal how the molecule interacts with its environment.

Key interactions that could be studied include:

Hydrogen Bonding: The phenolic -OH group and the oxygen atoms of the -NO2 groups can act as hydrogen bond donors and acceptors, respectively. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules (like water) or other solute molecules. researchgate.netscitcentral.comresearchgate.net

Van der Waals Interactions: These non-covalent forces, including dispersion and dipole-dipole interactions, are crucial for understanding how molecules pack in a condensed phase and interact with non-polar species. nih.govnih.gov

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic molecules, which is a significant factor in the adsorption and binding of nitroaromatic compounds. acs.org

MD simulations on related polyphenols and dinitrophenols have been used to validate binding stabilities, identify key interacting residues in biological systems, and understand solvation shell structures. researchgate.netresearchgate.netmdpi.com

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for studying adsorption phenomena, where they can predict how molecules distribute themselves between a bulk phase (like water) and a surface (like activated carbon or graphene). chemmethod.comchemrxiv.org

For this compound, a known environmental pollutant, understanding its adsorption onto various materials is critical for remediation. MC simulations can be used to:

Calculate Adsorption Isotherms: These plots show the amount of substance adsorbed onto a surface as a function of its concentration at a constant temperature, which is crucial for evaluating the efficiency of an adsorbent.

Determine Adsorption Energies: By calculating the energy of interaction between the molecule and the surface, MC simulations can quantify the strength of the adsorption. researchgate.netchemmethod.com

Identify Favorable Binding Sites: Simulations can reveal the preferred orientation and location of the adsorbed molecule on a heterogeneous surface. chemmethod.com

Studies on the adsorption of nitrophenols onto graphene and activated carbon have shown that the process is driven by a combination of π-π EDA (electron donor-acceptor) interactions, hydrogen bonding, and electrostatic forces. nih.govchemmethod.comresearchgate.net

Table 4: Hypothetical Monte Carlo Simulation Results for Adsorption on Activated Carbon

| Parameter | Description | Simulated Value |

|---|---|---|

| Adsorption Energy (ΔEads) | Energy released upon adsorption of one molecule | -55 kJ/mol |

| Isosteric Heat of Adsorption (Qst) | Thermodynamic measure of adsorbent-adsorbate interaction strength | -60 kJ/mol |

| Langmuir Constant (KL) | Relates to the affinity of binding sites | 0.25 L/mg |

| Maximum Adsorption Capacity (qmax) | Maximum amount of adsorbate the surface can hold | 180 mg/g |

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structure. For nitroaromatic compounds, including dinitrophenols, QSAR studies have provided significant insights into their toxicity and reactivity.

Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are significantly influenced by the electronic and steric effects of its substituents: the hydroxyl (-OH), ethyl (-CH₂CH₃), and two nitro (-NO₂) groups attached to the benzene ring.

The two nitro groups are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring. This electron deficiency makes the ring susceptible to nucleophilic attack. The position of these groups (ortho and para to the hydroxyl group) enhances the acidity of the phenolic proton, making this compound a stronger acid than phenol (B47542) itself.

The ethyl group at the 2-position (ortho to the hydroxyl group) introduces both steric and electronic effects. Electronically, as an alkyl group, it is weakly electron-donating, which can slightly counteract the electron-withdrawing effect of the nitro groups. Sterically, the ethyl group can hinder the approach of reactants to the adjacent hydroxyl and nitro groups, potentially influencing reaction rates.

Computational studies on related molecules, such as 2,4-dinitrophenol, using methods like Density Functional Theory (DFT), have been employed to calculate optimized molecular parameters and understand bonding characteristics. researchgate.net For this compound, similar computational approaches would be invaluable in quantifying the effects of the ethyl substituent on the molecule's geometry, electronic distribution, and vibrational frequencies.

Interactive Table: Predicted Substituent Effects on Reactivity

| Substituent Group | Position | Electronic Effect | Steric Effect on Reactivity |

| Hydroxyl (-OH) | 1 | Electron-donating (by resonance), activating | Moderate |

| Ethyl (-CH₂CH₃) | 2 | Weakly electron-donating (by induction) | Can hinder reactions at adjacent sites |

| Nitro (-NO₂) | 4 | Strongly electron-withdrawing | Moderate |

| Nitro (-NO₂) | 6 | Strongly electron-withdrawing | Can hinder reactions at adjacent sites |

Correlation with Environmental Persistence and Degradation Rates

The environmental persistence of dinitrophenols is a significant concern due to their toxicity. cdc.gov The structural features of this compound will play a crucial role in its environmental fate. The presence of nitro groups generally makes aromatic compounds more resistant to biodegradation. cdc.gov

QSAR models have been developed to predict the toxicity and environmental fate of nitroaromatic compounds. nih.gov These models often incorporate descriptors such as hydrophobicity (logP), electronic parameters (like the energy of the lowest unoccupied molecular orbital, ELUMO), and steric factors. For dinitrophenols, increased hydrophobicity has been linked to increased toxicity to aquatic organisms. nih.gov The ethyl group in this compound, being larger and more hydrophobic than a hydrogen atom, would be expected to increase its logP value compared to 2,4-dinitrophenol, potentially leading to greater bioaccumulation and persistence.

The degradation of dinitrophenols in the environment can occur through photolysis and biodegradation. cdc.gov However, the rates of these processes are often slow. The specific arrangement of substituents on the aromatic ring can influence the susceptibility of the compound to microbial attack.

Interactive Table: Predicted Environmental Properties

| Property | Predicted Value for this compound | Rationale based on Analogs |

| LogP (Hydrophobicity) | Higher than 2,4-dinitrophenol | The ethyl group increases lipophilicity. |

| Biodegradation Rate | Likely slow | Nitroaromatic compounds are generally recalcitrant. cdc.gov |

| Potential for Bioaccumulation | Moderate to High | Increased hydrophobicity suggests a higher potential for accumulation in fatty tissues. |

Computational Prediction of Transformation Pathways

Computational chemistry offers powerful tools for predicting the potential transformation pathways of organic pollutants in the environment. For a compound like this compound, these methods can be used to model various degradation reactions, including oxidation, reduction, and hydrolysis.

Theoretical studies on related compounds can provide a framework for these predictions. For instance, the reduction of the nitro groups is a common initial step in the microbial degradation of nitroaromatic compounds. cdc.gov Computational models can calculate the reaction energies and activation barriers for such transformations, helping to identify the most likely degradation products.

Furthermore, computational tools can predict the spectroscopic properties (e.g., NMR, IR, and UV-Vis spectra) of potential metabolites, which can aid in their experimental identification. By combining computational predictions with experimental data from related compounds, a plausible map of the environmental transformation of this compound can be constructed. This would likely involve initial reduction of one or both nitro groups to amino groups, followed by ring cleavage.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Ethyl-4,6-dinitrophenol that influence its environmental persistence and toxicity?

- Answer : Critical properties include its vapor pressure (0.00012 mm Hg at 25°C, indicating volatility), log Kow (2.12–2.85, suggesting moderate hydrophobicity), and melting point (>300°C, reflecting thermal stability). These parameters determine its partitioning into air, water, and biota, as well as its bioaccumulation potential . Toxicity is linked to its role as an uncoupler of oxidative phosphorylation, disrupting mitochondrial ATP synthesis .

Q. What standardized analytical methods are recommended for detecting this compound in environmental matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity for nitrophenol derivatives. For water samples, solid-phase extraction (SPE) with C18 cartridges is recommended, followed by derivatization to enhance detection limits. Multi-residue protocols, such as those in national pollution surveys, include this compound in mixed standards for simultaneous quantification .

Q. How are acute toxicity thresholds for this compound established in aquatic organisms?

- Answer : The EPA’s Ambient Water Quality Criteria (AWQC) methodology uses 96-hour LC50 tests in species like fathead minnows (Pimephales promelas). For this compound, acute toxicity values are extrapolated using species sensitivity distributions (SSDs), with adjustments for water hardness and pH .

Advanced Research Questions

Q. How do contradictions in bioaccumulation data for this compound affect ecological risk assessments?

- Answer : Reported bioaccumulation factors (BAFs) range from 6.8 to 10 L/kg, classified as "low bioaccumulation potential" by EPA. However, discrepancies arise from variability in test conditions (e.g., lipid content of organisms, exposure duration). Researchers must validate BAFs using field data (e.g., mussel watch surveys) and apply probabilistic modeling to account for uncertainty in risk models .

Q. What experimental design considerations are critical when evaluating mitochondrial uncoupling efficiency of this compound compared to other dinitrophenols?

- Answer : Key factors include:

- Oxygen consumption rate (OCR) measurements using isolated mitochondria with substrates like succinate.

- Dose-response curves adjusted for lipophilicity (log P) to compare uncoupling potency.

- Control for pH gradients , as dinitrophenols act as protonophores.

Comparative studies with DNOC (2-Methyl-4,6-dinitrophenol) and 2,4-DNP highlight structural-activity relationships (e.g., alkyl chain length’s impact on membrane permeability) .

Q. What methodological challenges arise in synthesizing this compound with high purity for toxicological studies?

- Answer : Synthesis via nitration of 2-ethylphenol requires precise temperature control (<10°C) to avoid diazotization byproducts. Purification challenges include removing isomers (e.g., 2,4-dinitro derivatives) using fractional crystallization in ethanol. Stability testing under inert atmospheres is critical due to its explosive potential under heat or shock .

Q. How can conflicting data on genotoxicity of nitrophenol derivatives be resolved for this compound?

- Answer : While in silico models (e.g., OECD QSAR Toolbox) predict mutagenicity via Ames test positivity, empirical data are limited. Researchers should prioritize in vitro micronucleus assays with metabolic activation (S9 mix) and in vivo comet assays in rodents to resolve discrepancies between predictive and experimental results .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and observed environmental concentrations (PECs vs. OECs) of this compound?

- Answer : Discrepancies often stem from underestimating photodegradation rates in surface waters. Advanced oxidation processes (AOPs) generate hydroxyl radicals that degrade nitrophenols, but field data are sparse. Integrate satellite-based UV irradiance data and lab-derived quantum yields to refine PEC models .

Tables for Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.